4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride is a complex organic compound featuring a piperazine ring substituted with sulfonyl fluoride and cyanopyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride typically involves multi-step organic reactions
Formation of Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Introduction of Sulfonyl Fluoride Group: Sulfonyl fluorides can be introduced via a one-pot synthesis from sulfonates or sulfonic acids using mild reaction conditions.
Addition of Cyanopyrrolidine Group: The cyanopyrrolidine group can be added through nucleophilic substitution reactions involving cyanopyrrolidine derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups.
Reduction: Reduction reactions can target the nitrile group in the cyanopyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Major Products
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include primary amines or amides.
Substitution: Products vary depending on the nucleophile used, resulting in sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride is used as a building block for synthesizing more complex molecules. Its reactive sulfonyl fluoride group makes it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly serine proteases, due to the reactivity of the sulfonyl fluoride group with active site residues.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride involves its interaction with biological molecules, particularly proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues, such as serine, in the active sites of enzymes. This covalent modification can inhibit enzyme activity, making it useful in studying enzyme function and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperidine-1-sulfonyl fluoride: Similar structure but with a piperidine ring instead of piperazine.
4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]morpholine-1-sulfonyl fluoride: Contains a morpholine ring, offering different steric and electronic properties.
N-(3-Cyanopyrrolidin-1-yl)sulfonyl fluoride: Lacks the piperazine ring, simplifying the structure.
Uniqueness
The uniqueness of 4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride lies in its dual sulfonyl fluoride groups and the presence of both piperazine and cyanopyrrolidine moieties. This combination provides a unique set of chemical properties, making it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
2680531-97-7 |
---|---|
Molecular Formula |
C9H15FN4O4S2 |
Molecular Weight |
326.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.